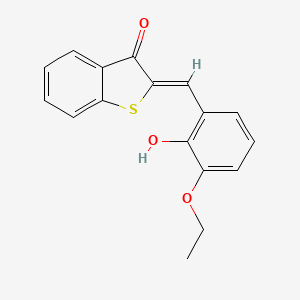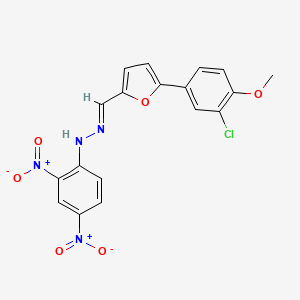
N-(2,5-dimethylphenyl)-3-(1,4-dioxan-2-yl)butanamide
説明
N-(2,5-dimethylphenyl)-3-(1,4-dioxan-2-yl)butanamide, also known as DMDB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DMDB is a member of the butanamide family and is structurally similar to the synthetic cannabinoid JWH-018.
作用機序
N-(2,5-dimethylphenyl)-3-(1,4-dioxan-2-yl)butanamide is believed to interact with the endocannabinoid system, specifically the CB1 receptor, which is responsible for regulating pain perception, appetite, and mood. N-(2,5-dimethylphenyl)-3-(1,4-dioxan-2-yl)butanamide has been shown to bind to the CB1 receptor with high affinity, leading to the activation of downstream signaling pathways that result in its therapeutic effects.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-3-(1,4-dioxan-2-yl)butanamide has been shown to have a range of biochemical and physiological effects. It has been demonstrated to reduce inflammation and pain in animal models of inflammation and neuropathic pain. N-(2,5-dimethylphenyl)-3-(1,4-dioxan-2-yl)butanamide has also been shown to have anticonvulsant effects, making it a potential candidate for the treatment of epilepsy.
実験室実験の利点と制限
N-(2,5-dimethylphenyl)-3-(1,4-dioxan-2-yl)butanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high affinity for the CB1 receptor, making it a useful tool for studying the endocannabinoid system. However, N-(2,5-dimethylphenyl)-3-(1,4-dioxan-2-yl)butanamide has not been extensively studied in humans, and its long-term effects are not well understood.
将来の方向性
There are several future directions for the study of N-(2,5-dimethylphenyl)-3-(1,4-dioxan-2-yl)butanamide. It has the potential to be developed into a therapeutic agent for the treatment of chronic pain, inflammation-related disorders, and epilepsy. Future studies could investigate the long-term safety and efficacy of N-(2,5-dimethylphenyl)-3-(1,4-dioxan-2-yl)butanamide in humans, as well as its potential for use in combination with other drugs. Additionally, further research could explore the potential of N-(2,5-dimethylphenyl)-3-(1,4-dioxan-2-yl)butanamide for the treatment of other disorders that involve the endocannabinoid system, such as anxiety and depression.
科学的研究の応用
N-(2,5-dimethylphenyl)-3-(1,4-dioxan-2-yl)butanamide has been studied for its potential therapeutic properties in various scientific research studies. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation-related disorders.
特性
IUPAC Name |
N-(2,5-dimethylphenyl)-3-(1,4-dioxan-2-yl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-11-4-5-12(2)14(8-11)17-16(18)9-13(3)15-10-19-6-7-20-15/h4-5,8,13,15H,6-7,9-10H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVQOWSQQAHSPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CC(C)C2COCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-3-(1,4-dioxan-2-yl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3834271.png)

![N-[4-(acetylamino)phenyl]-3-nitrobenzamide](/img/structure/B3834281.png)
![2-[3-(3-nitrophenyl)-2-propen-1-ylidene]-1-benzothiophen-3(2H)-one](/img/structure/B3834285.png)


![9-amino-6-chloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B3834321.png)
![4,6-dimethyl-3-[3-(3-pyridinyl)acryloyl]-2(1H)-pyridinone](/img/structure/B3834336.png)

![4,6-dimethyl-3-[3-(4-pyridinyl)acryloyl]-2(1H)-pyridinone](/img/structure/B3834345.png)
![4-{[3-methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)-2-penten-1-yl]oxy}-2(1H)-quinolinone](/img/structure/B3834347.png)
![7-(allyloxy)-4,8-dimethoxyfuro[2,3-b]quinoline](/img/structure/B3834355.png)

